molecular formula C25H24N4O4S2 B2816824 N-(3,5-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide CAS No. 923147-81-3

N-(3,5-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide

Cat. No.: B2816824
CAS No.: 923147-81-3
M. Wt: 508.61
InChI Key: MPQMJZRAFIOIGY-UHFFFAOYSA-N
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Description

“N-(3,5-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” is a complex organic compound that belongs to the class of thioacetamides. This compound is characterized by its unique structure, which includes a combination of methoxyphenyl, thiazolyl, and pyridazinyl groups. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Exploring its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of the Thiazole Ring: This step involves the reaction of appropriate starting materials to form the thiazole ring. Common reagents include thioamides and α-haloketones.

    Attachment of the Pyridazine Ring: The thiazole intermediate is then reacted with a pyridazine derivative under specific conditions to form the pyridazinyl-thiazole compound.

    Introduction of the Methoxyphenyl Groups:

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route for large-scale synthesis. This includes:

    Selection of Cost-Effective Reagents: Using commercially available and cost-effective reagents to minimize production costs.

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“N-(3,5-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thioacetamide derivatives.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Mechanism of Action

The mechanism of action of “N-(3,5-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide” would depend on its specific biological activity. Generally, such compounds may exert their effects by:

    Binding to Specific Molecular Targets: Such as enzymes, receptors, or DNA.

    Modulating Biological Pathways: Affecting signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dimethoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide: can be compared with other thioacetamide derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and its potential biological activities. This makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S2/c1-15-24(35-25(26-15)16-6-5-7-18(10-16)31-2)21-8-9-23(29-28-21)34-14-22(30)27-17-11-19(32-3)13-20(12-17)33-4/h5-13H,14H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQMJZRAFIOIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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